

Application Note: Measuring Cytokine Inhibition by Vidofludimus Using ELISA

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Compound of Interest		
Compound Name:	Vidofludimus	
Cat. No.:	B1631139	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction **Vidofludimus** calcium (formerly IMU-838) is an orally available, next-generation selective immunomodulatory drug under investigation for chronic inflammatory and autoimmune diseases such as multiple sclerosis (MS) and ulcerative colitis.[1][2][3][4] Its unique dual mechanism of action involves the inhibition of dihydroorotate dehydrogenase (DHODH) and the activation of the Nuclear Receptor Related 1 (Nurr1).[1][5][6]

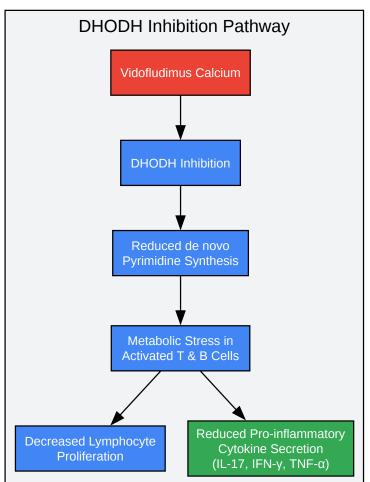
DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of highly active lymphocytes (T and B cells) that drive autoimmune responses.[1][3][7] By inhibiting DHODH, **Vidofludimus** imposes metabolic stress on these activated immune cells, leading to a reduction in their proliferation and a decrease in the secretion of key pro-inflammatory cytokines, including Interleukin-17 (IL-17A, IL-17F), Interferon-gamma (IFN- γ), Tumor Necrosis Factor-alpha (TNF- α), and IL-6.[7][8][9][10] Concurrently, **Vidofludimus** activates Nurr1, a transcription factor known to have neuroprotective and anti-inflammatory functions, particularly in microglia and astrocytes, where it can further reduce the production of pro-inflammatory cytokines.[1][6]

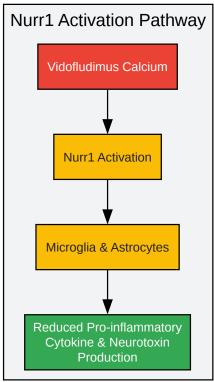
This application note provides a detailed protocol for quantifying the inhibitory effect of **Vidofludimus** on cytokine production in stimulated peripheral blood mononuclear cells (PBMCs) using the Enzyme-Linked Immunosorbent Assay (ELISA) technique.

Mechanism of Action of Vidofludimus



Vidofludimus exerts its immunomodulatory effects through two primary pathways.





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Caption: Dual mechanism of action of Vidofludimus.

Summary of Vidofludimus-Mediated Cytokine Inhibition

Preclinical studies have consistently demonstrated the potent inhibitory effects of **Vidofludimus** on various pro-inflammatory cytokines. The following table summarizes these findings.



Cytokine	Effect Observed	Biological System	Reference
IL-17A & IL-17F	Potent inhibition of secretion.[7][8][9][11] More efficacious than teriflunomide.[8][11]	Activated Human PBMCs; Rat model of colitis	[7][8][9][11][12]
IFN-y	Potent inhibition of secretion.[8][11] More efficacious than teriflunomide.[8][11]	Activated Human PBMCs	[2][8][11]
TNF-α	Strong inhibition of secretion.[10][13]	Human CD4 T cells; Human microglia	[10][13]
IL-6	Potent inhibition of secretion.[9][10][13]	Highly active immune cells; Human CD4 T cells; Human microglia	[9][10][13]
GM-CSF	Reduced number of pathogenic T cells producing GM-CSF.	EAE mouse model	[14]

Experimental Protocol

This protocol details the use of a sandwich ELISA to measure the concentration of a target cytokine (e.g., IL-17A) in the supernatant of human PBMCs stimulated in the presence of **Vidofludimus**.

Part 1: PBMC Isolation and Treatment

- Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
- Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium and seed into a 96-well flat-bottom culture plate at a density of 2 x 10^5 cells/well.



- Prepare Vidofludimus: Prepare a stock solution of Vidofludimus calcium in an appropriate solvent (e.g., DMSO) and then create serial dilutions in culture medium to achieve the desired final concentrations. Include a vehicle control.
- Pre-incubation: Add the **Vidofludimus** dilutions to the cells and pre-incubate for 1-2 hours at 37°C, 5% CO₂.
- Stimulation: Add a stimulating agent to induce cytokine production. For T-cell cytokines like IL-17 and IFN-γ, use Phytohaemagglutinin (PHA) (e.g., at 5 µg/mL) or anti-CD3/CD28 beads.
- Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂. The optimal incubation time should be determined empirically for the cytokine of interest.
- Collect Supernatant: Centrifuge the plate at 400 x g for 10 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet. Samples can be used immediately or stored at -80°C.

Part 2: Cytokine Quantification by Sandwich ELISA

The following is a general protocol; reagent concentrations and incubation times should be optimized based on the specific ELISA kit manufacturer's instructions.[15][16][17]

- Coat Plate: Dilute the capture antibody in coating buffer to the recommended concentration.

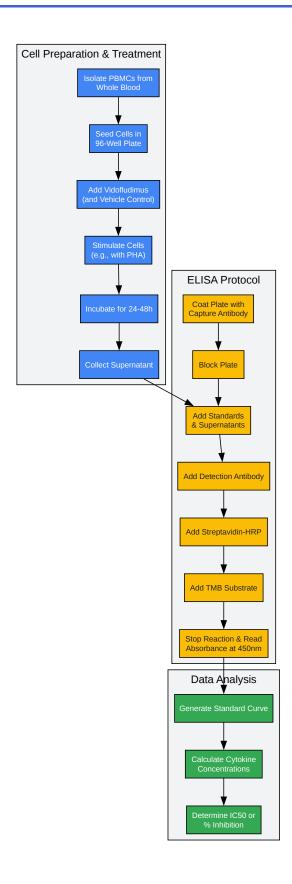
 Add 100 μL to each well of a 96-well high-binding ELISA plate. Incubate overnight at 4°C.[16]
- Wash: Aspirate the coating solution and wash the plate 3 times with 200 μL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).
- Block: Add 200 μL/well of Blocking Buffer (e.g., PBS with 1% BSA) to prevent non-specific binding.[16] Incubate for 1-2 hours at room temperature.
- Wash: Repeat the wash step as in step 2.
- Add Standards and Samples:
 - Prepare a standard curve by performing serial dilutions of the recombinant cytokine standard in Assay Diluent.[15]



- Add 100 μL of the standards and collected cell culture supernatants to the appropriate wells.
- Incubate for 2 hours at room temperature.
- Wash: Repeat the wash step as in step 2.
- Add Detection Antibody: Add 100 µL/well of the biotinylated detection antibody, diluted to the recommended concentration in Assay Diluent. Incubate for 1-2 hours at room temperature.
 [17]
- Wash: Repeat the wash step as in step 2.
- Add Enzyme Conjugate: Add 100 μL/well of Streptavidin-HRP conjugate, diluted in Assay Diluent. Incubate for 20-30 minutes at room temperature, protected from light.
- Wash: Repeat the wash step, but increase to 5 washes to ensure removal of unbound conjugate.
- Add Substrate: Add 100 μL/well of TMB substrate solution.[15] Incubate at room temperature in the dark for 15-30 minutes, or until a sufficient color gradient develops.
- Stop Reaction: Stop the enzymatic reaction by adding 50 μL/well of Stop Solution (e.g., 2N H₂SO₄).[15] The color will change from blue to yellow.
- Read Plate: Read the absorbance at 450 nm using a microplate reader. A reference wavelength of 570 nm can be used to correct for optical imperfections in the plate.

Visualized Workflows Experimental Workflow Diagram





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Caption: Workflow for measuring cytokine inhibition.



Sandwich ELISA Principle Diagram

Caption: Principle of the sandwich ELISA method.

Data Analysis

- Standard Curve: Generate a standard curve by plotting the mean absorbance for each standard concentration on the Y-axis versus the known concentration on the X-axis. A four-parameter logistic (4-PL) curve fit is typically recommended.
- Calculate Cytokine Concentrations: Interpolate the cytokine concentration for each sample from the standard curve using their mean absorbance values.
- Calculate Percent Inhibition: Determine the percentage of cytokine inhibition for each
 Vidofludimus concentration using the following formula:

% Inhibition = (1 - ([Cytokine] Treated / [Cytokine] Vehicle)) * 100

Where:

- [Cytokine]_Treated is the cytokine concentration in the supernatant from Vidofludimustreated cells.
- [Cytokine]_Vehicle is the cytokine concentration in the supernatant from vehicle-treated control cells.
- Determine IC₅₀: Plot the percent inhibition against the log of the **Vidofludimus** concentration and use non-linear regression to calculate the IC₅₀ value (the concentration of **Vidofludimus** that causes 50% inhibition of cytokine production).

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Methodological & Application





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